![molecular formula C8H4BrN3 B1291565 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 474708-98-0](/img/structure/B1291565.png)
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Übersicht
Beschreibung
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 3rd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method includes the reaction of 2-aminopyridine with bromoacetonitrile in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a cyclization and bromination process to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization Reactions: Often require catalysts like palladium or copper and solvents such as dimethylformamide or toluene.
Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted imidazo[1,2-a]pyridines
- Cyclized heterocyclic compounds
- Oxidized or reduced derivatives
Wissenschaftliche Forschungsanwendungen
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Wirkmechanismus
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism are ongoing to elucidate the exact molecular interactions and pathways involved .
Vergleich Mit ähnlichen Verbindungen
6-Bromoimidazo[1,2-a]pyridine: Lacks the cyano group but shares the bromine substitution.
Imidazo[1,2-a]pyridine-3-carbonitrile: Lacks the bromine substitution but has the cyano group.
Other Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents at the 6th and 3rd positions.
Uniqueness: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both the bromine and cyano groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in synthetic and medicinal chemistry .
Biologische Aktivität
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom at the 6-position and a carbonitrile group at the 3-position of the imidazo ring, exhibits a molecular weight of approximately 222.045 g/mol. Its structural features suggest various applications, particularly in the development of pharmacologically active agents.
The synthesis of this compound can be achieved through several methods, including multi-component reactions and palladium-catalyzed cross-coupling reactions. These synthetic routes are essential for producing this compound in sufficient quantities for biological evaluation. The unique bromination and carbonitrile functionalization may enhance its biological activity compared to other derivatives within the imidazo[1,2-a]pyridine family.
Antimicrobial Activity
A study on related imidazo[1,2-a]pyridine derivatives demonstrated potent activity against Mycobacterium tuberculosis (Mtb), with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains . While direct data on this compound is scarce, its structural characteristics suggest it may share similar antimicrobial properties.
Cytotoxicity and Pharmacological Studies
Exploratory toxicology studies on various imidazo[1,2-a]pyridine derivatives have shown promising results regarding their safety profile. For instance, a study found no significant hepatic or renal toxicity in tested compounds after a 14-day oral treatment period . The cytotoxic effects of related compounds were evaluated using human cervical carcinoma HeLa cells, revealing varying degrees of cytotoxicity with some compounds showing IC50 values below 150 μM .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives often depends on their structural modifications. In SAR studies conducted on related compounds, it was noted that the presence of specific functional groups significantly influenced their potency against Mtb and other pathogens. For example, modifications at different positions on the imidazo ring can alter binding affinity to biological targets such as GABA receptors and enzymes involved in bacterial metabolism .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Imidazo[1,2-a]pyridine | Basic structure without halogen | Known GABA receptor agonist |
5-Bromoimidazo[1,2-a]pyridine | Bromine at position 5 | Exhibits different biological activities |
Imidazo[1,2-b]pyridine | Different nitrogen positioning | Distinct pharmacological profiles |
This compound | Bromine at position 6; carbonitrile at position 3 | Potentially enhanced biological activity due to specific substitutions |
Eigenschaften
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBOEVNEUCHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621804 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474708-98-0 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.